3-[4-(trifluoromethyl)phenoxy]benzoic Acid
Overview
Description
3-[4-(trifluoromethyl)phenoxy]benzoic acid is an organic compound that features a trifluoromethyl group attached to a phenoxybenzoic acid structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a significant compound in the field of organic chemistry.
Mechanism of Action
Target of Action
It’s known that similar compounds interact with enzymes in certain biochemical pathways .
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination and nucleophilic substitution .
Biochemical Pathways
Similar compounds have been found to be involved in the p-cymene pathway in pseudomonas putida strains .
Pharmacokinetics
The solubility of similar compounds in dense carbon dioxide has been evaluated, which could influence their bioavailability .
Result of Action
Similar compounds have been found to be cometabolized by certain enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-[4-(trifluoromethyl)phenoxy]benzoic Acid. For instance, the compound’s solubility in dense carbon dioxide could be influenced by temperature and pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(trifluoromethyl)phenoxy]benzoic acid typically involves a multi-step process. One common method includes the etherification of 3,4-dichlorobenzotrifluoride with a phenol derivative under specific conditions. The reaction is often carried out in the presence of a crown-ether catalyst and a dimethylsulfoxide/toluene mixed solvent at temperatures ranging from 130°C to 175°C . The final step involves acidification to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for higher yields and efficiency. The use of continuous flow reactors and phase-transfer catalysis are common techniques. These methods help in achieving better control over reaction parameters, improving conversion rates, and reducing by-products .
Chemical Reactions Analysis
Types of Reactions
3-[4-(trifluoromethyl)phenoxy]benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Nitration: Mixed acids (HNO3/H2SO4) are commonly used for nitration reactions.
Substitution: Various reagents, including halogens and organometallic compounds, are used depending on the desired substitution.
Major Products
The major products formed from these reactions include nitro derivatives and substituted phenoxybenzoic acids, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-[4-(trifluoromethyl)phenoxy]benzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzoic acid
Uniqueness
3-[4-(trifluoromethyl)phenoxy]benzoic acid stands out due to its unique combination of a phenoxy group and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it more versatile in various applications compared to its similar counterparts .
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)10-4-6-11(7-5-10)20-12-3-1-2-9(8-12)13(18)19/h1-8H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXCFYBOOIDYCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391041 | |
Record name | 3-[4-(trifluoromethyl)phenoxy]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72178-29-1 | |
Record name | 3-[4-(trifluoromethyl)phenoxy]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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